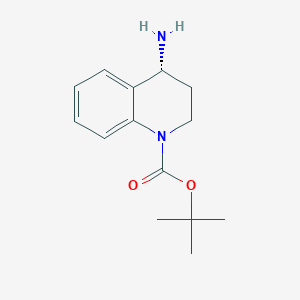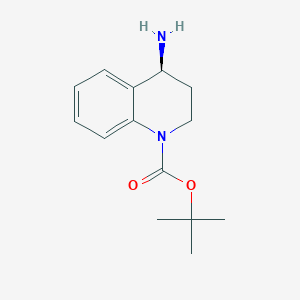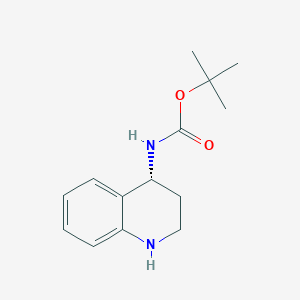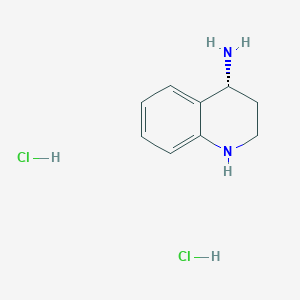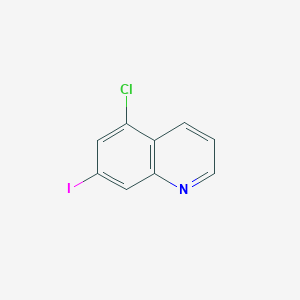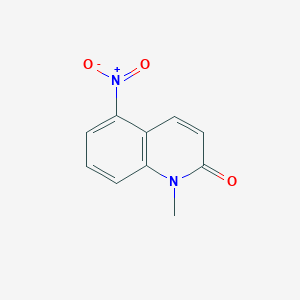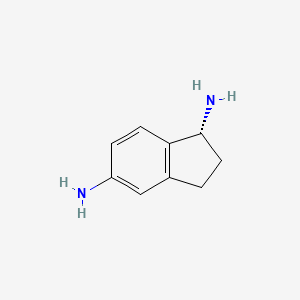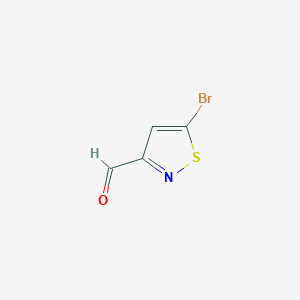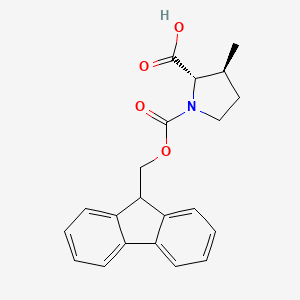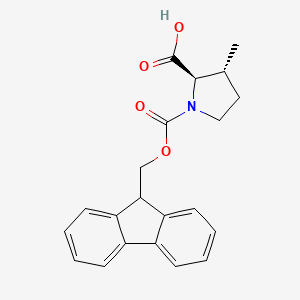
(2R,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-pyrrolidine-2-carboxylic acid is a chiral compound that is often used in organic synthesis, particularly in the preparation of peptides. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis to protect the amine group of amino acids during the coupling process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the pyrrolidine ring: The protected amine is then subjected to cyclization reactions to form the pyrrolidine ring. This can be done using various cyclization agents and conditions, depending on the specific starting materials and desired stereochemistry.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:
Bulk synthesis of starting materials: Large quantities of starting materials are synthesized or procured.
Automated protection and cyclization: Automated systems are used to carry out the protection and cyclization steps, ensuring consistent reaction conditions and minimizing human error.
Purification and quality control: The final product is purified using techniques such as crystallization or chromatography, and rigorous quality control measures are implemented to ensure the product meets industry standards.
化学反应分析
Types of Reactions
(2R,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: Reduction can result in the formation of alcohols or amines.
Substitution: Substitution reactions can yield a wide variety of products, depending on the nature of the substituent introduced.
科学研究应用
(2R,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-pyrrolidine-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: In biological research, the compound is used to study protein structure and function, as well as in the development of new drugs and therapeutic agents.
Industry: In industrial settings, the compound is used in the production of various chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2R,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of amino acids during the coupling process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides.
相似化合物的比较
Similar Compounds
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid: This compound also features the Fmoc protecting group and is used in similar applications.
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine: Another compound with the Fmoc group, used in proteomics research.
Uniqueness
(2R,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected compounds.
属性
IUPAC Name |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-10-11-22(19(13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOIPWYYPLYLFH-BFUOFWGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1,6]Naphthyridin-8-yl-acrylic acid methyl ester](/img/structure/B8192405.png)
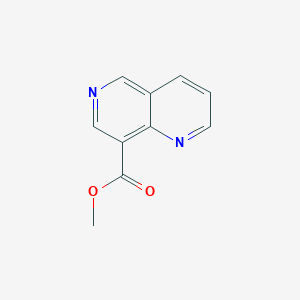
![3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester](/img/structure/B8192410.png)
